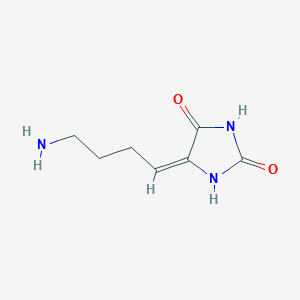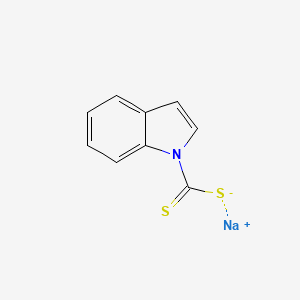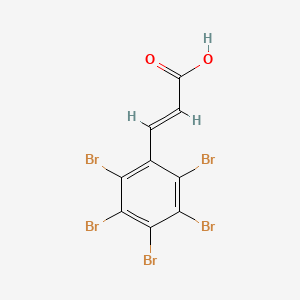
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is a bis-quaternary ammonium compound known for its potent allosteric modulation of muscarinic acetylcholine receptors. This compound is also referred to as W-84 dibromide and has the empirical formula C32H44Br2N4O4 . It is primarily used in biochemical and physiological research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) involves the reaction of 1,6-dibromohexane with 1H-isoindole-1,3(2H)-dione, 2-[3-(dimethylamino)propyl]- . The reaction typically occurs under controlled conditions to ensure the formation of the desired bis-quaternary ammonium compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories with stringent quality control measures to ensure high purity and consistency. The compound is often supplied as a solid with a purity of ≥98% (HPLC) .
化学反应分析
Types of Reactions: Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) primarily undergoes substitution reactions due to the presence of its quaternary ammonium groups. These reactions often involve nucleophilic substitution where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under mild to moderate conditions, often in polar solvents like DMSO .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can lead to the formation of hydroxylated derivatives, while reaction with amines can produce substituted ammonium compounds.
科学研究应用
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is widely used in scientific research due to its ability to modulate muscarinic acetylcholine receptors allosterically. This property makes it valuable in studies related to neuropharmacology and toxicology .
Chemistry: In chemistry, the compound is used to study the binding and modulation of muscarinic receptors, providing insights into receptor-ligand interactions and allosteric modulation mechanisms.
Biology: In biological research, it is used to investigate the physiological effects of muscarinic receptor modulation, including its impact on neurotransmission and receptor signaling pathways.
Medicine: In medical research, the compound’s ability to stabilize cholinergic antagonist-receptor complexes is explored for potential therapeutic applications, particularly in the context of organophosphate poisoning .
Industry: In the industry, the compound’s unique properties are leveraged in the development of new pharmacological agents and in the study of receptor pharmacodynamics.
作用机制
The compound exerts its effects by stabilizing cholinergic antagonist-receptor complexes through an allosteric mechanism. This involves binding to a site on the receptor distinct from the active site, leading to conformational changes that enhance the binding of antagonists . The primary molecular targets are the M2 muscarinic acetylcholine receptors, and the pathways involved include modulation of receptor-ligand interactions and receptor signaling cascades.
相似化合物的比较
Similar Compounds:
- Hexamethonium bromide
- Chlorisondamine diiodide
- LY2033298
Uniqueness: Compared to similar compounds, ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is unique due to its potent allosteric modulation of M2 muscarinic acetylcholine receptors. This property distinguishes it from other quaternary ammonium compounds that may not exhibit the same level of allosteric modulation .
属性
CAS 编号 |
66967-76-8 |
|---|---|
分子式 |
C46H98Br2N2 |
分子量 |
839.1 g/mol |
IUPAC 名称 |
6-[dimethyl(6,10,14-trimethylpentadecan-2-yl)azaniumyl]hexyl-dimethyl-(6,10,14-trimethylpentadecan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C46H98N2.2BrH/c1-39(2)25-19-27-41(5)29-21-31-43(7)33-23-35-45(9)47(11,12)37-17-15-16-18-38-48(13,14)46(10)36-24-34-44(8)32-22-30-42(6)28-20-26-40(3)4;;/h39-46H,15-38H2,1-14H3;2*1H/q+2;;/p-2 |
InChI 键 |
QFRZJHVUUYSBPI-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


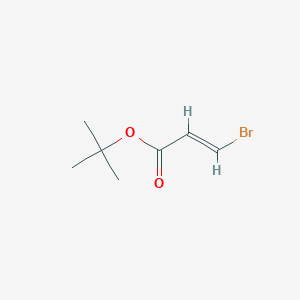
![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)
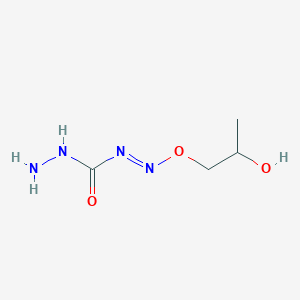

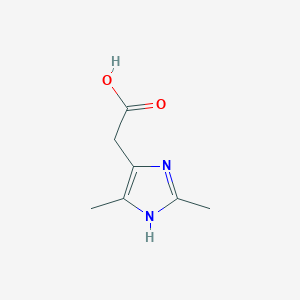
![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)
